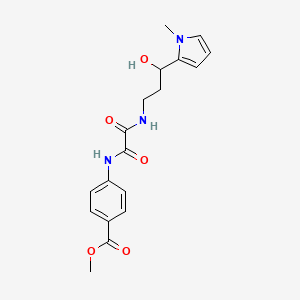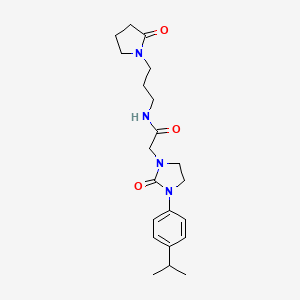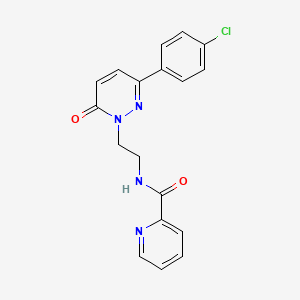![molecular formula C24H27N3O2 B2500886 3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1029725-13-0](/img/structure/B2500886.png)
3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide" is a structurally complex molecule that may be related to various pharmacologically active benzamide derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves direct acylation reactions or more complex methods such as dehydration of benzhydryl alcohols and Suzuki coupling reactions . For example, the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs was achieved through these methods, indicating that similar strategies could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of related compounds like cis-N-benzyl-3-methylamino-4-methylpiperidine was optimized and scaled up, suggesting that the synthesis of complex benzamide derivatives can be made efficient for larger-scale production .
Molecular Structure Analysis
X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives . For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using this technique, revealing its crystallization in a triclinic system . Such structural analyses are crucial for understanding the molecular geometry, which in turn affects the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including colorimetric sensing of anions, as demonstrated by a derivative that changes color in the presence of fluoride anions . The reactivity of these compounds can be further understood through density functional theory (DFT) calculations, which provide insights into the electronic properties and potential chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and electronic properties, can be characterized using techniques like Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These properties are essential for predicting the behavior of the compounds in various environments and their potential as pharmaceutical agents. For example, the antibacterial activity of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was determined, showing efficacy against both gram-positive and gram-negative bacteria .
Applications De Recherche Scientifique
DNA Minor Groove Binders
- Synthetic dyes like Hoechst 33258, which share structural features with the compound you're interested in, are known to bind strongly to the minor groove of double-stranded B-DNA. These compounds, including their analogues, are used in various biological applications such as fluorescent DNA staining, chromosome analysis, and as potential leads for drug design due to their ability to interact specifically with DNA sequences (Issar & Kakkar, 2013).
Indole Synthesis and Applications
- Indole alkaloids, which are structurally related to the compound of interest through the indole moiety, inspire organic chemists due to their complex structures and biological activities. Synthesis methods for indoles are crucial for developing new pharmaceuticals, highlighting the significance of understanding and developing novel synthetic routes for compounds with indole cores (Taber & Tirunahari, 2011).
Benzene-1,3,5-tricarboxamide Derivatives
- Compounds like benzene-1,3,5-tricarboxamide (BTAs) and their derivatives show the importance of structural motifs found in complex organic molecules. BTAs' simple structure and supramolecular self-assembly behavior underline their potential in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Chalcones with Biological Activities
- Chalcones bearing specific functional groups have been identified for their broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. This highlights the relevance of studying compounds with similar structural features for potential therapeutic applications (Zhai, Sun, & Sang, 2022).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes and are often the targets for treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific biological activity of this compound.
Pharmacokinetics
The compound’s logp value is 39927, and its logD value is 33639 . These values suggest that the compound is lipophilic, which could influence its absorption and distribution in the body. The compound also has a polar surface area of 48.702 , which could impact its ability to cross biological membranes and thus affect its bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the effects could range from inhibition of viral replication in the case of antiviral activity, to reduction of inflammation in the case of anti-inflammatory activity, to killing of cancer cells in the case of anticancer activity, among others.
Propriétés
IUPAC Name |
3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-15-9-11-27(12-10-15)24(29)22-21(19-14-17(3)7-8-20(19)25-22)26-23(28)18-6-4-5-16(2)13-18/h4-8,13-15,25H,9-12H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDQNQFFDGCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)
![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)



![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)

![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)
![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)
